2,6-Dibromo-3-(iodomethyl)pyridine
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Overview
Description
2,6-Dibromo-3-(iodomethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine atoms at the 2 and 6 positions and an iodomethyl group at the 3 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-(iodomethyl)pyridine typically involves the bromination and iodination of pyridine derivatives. One common method involves the use of dibromohydantoin as a brominating agent and carbon tetrachloride as a solvent. The reaction is initiated by an appropriate initiator, and the dosage ratio of dibromohydantoin, the initiator, and the starting material (such as 2,6-dimethylpyridine) is carefully regulated to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated dosing systems, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-(iodomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form less halogenated derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, aryl boronic acids, and suitable bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,6-Dibromo-3-(iodomethyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-(iodomethyl)pyridine involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Lacks the iodomethyl group but shares similar reactivity and applications.
3-Iodomethylpyridine: Contains the iodomethyl group but lacks the bromine atoms at the 2 and 6 positions.
2,6-Dichloropyridine: Similar structure but with chlorine atoms instead of bromine
Uniqueness
2,6-Dibromo-3-(iodomethyl)pyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C6H4Br2IN |
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Molecular Weight |
376.81 g/mol |
IUPAC Name |
2,6-dibromo-3-(iodomethyl)pyridine |
InChI |
InChI=1S/C6H4Br2IN/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3H2 |
InChI Key |
QTJWOTSTCPZLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CI)Br)Br |
Origin of Product |
United States |
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